

Physical and chemical properties of 2,4-Dibromo-6-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroaniline

Cat. No.: B133207

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An In-Depth Technical Guide to **2,4-Dibromo-6-fluoroaniline**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Introduction

2,4-Dibromo-6-fluoroaniline is a halogenated aromatic amine, a class of organic compounds that serve as versatile building blocks in modern synthetic chemistry.^[1] Its unique molecular architecture, featuring two bromine atoms, a fluorine atom, and an amino group on a benzene ring, imparts a distinct set of physical and chemical properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] The strategic placement of halogen substituents significantly influences the compound's electronic properties and reactivity, while the amino group provides a key handle for a wide array of chemical transformations.^[1] This guide offers a comprehensive overview of **2,4-Dibromo-6-fluoroaniline**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The structural identity of a chemical compound is fundamental to understanding its behavior. Below are the key identifiers for **2,4-Dibromo-6-fluoroaniline**.

- IUPAC Name: **2,4-dibromo-6-fluoroaniline**^{[2][3]}

- CAS Number: 141474-37-5[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₆H₄Br₂FN[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 268.91 g/mol [\[2\]](#)[\[5\]](#)
- Canonical SMILES: C1=C(C=C(C(=C1F)N)Br)Br[\[2\]](#)
- InChI Key: YJLXEKFYZIBUPJ-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)
- Synonyms: 2,4-Dibromo-6-fluorophenylamine, 2,4-Dibromo-6-fluorobenzenamine, Benzenamine, 2,4-dibromo-6-fluoro-[\[1\]](#)[\[2\]](#)

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

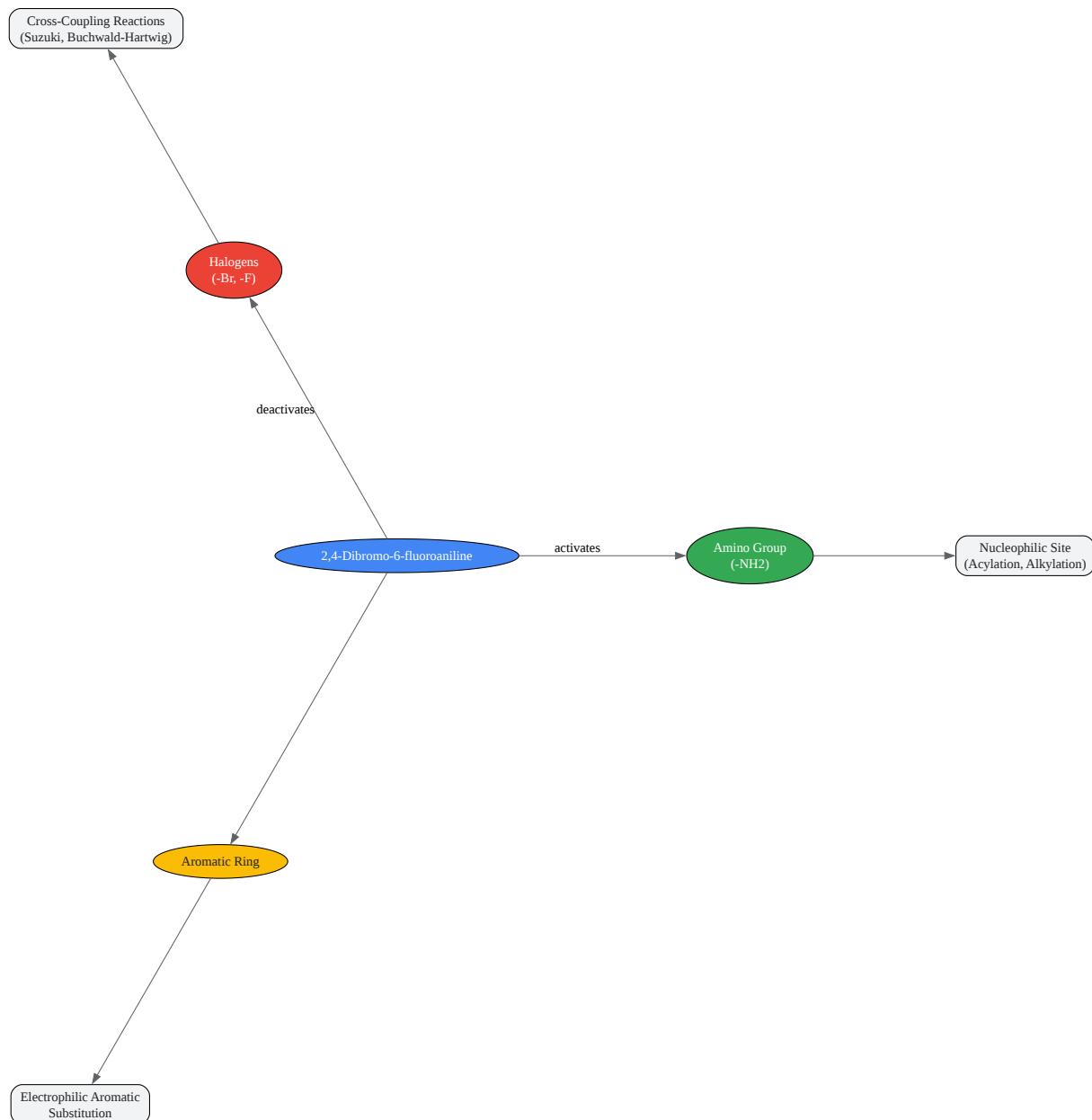
Property	Value	Source
Appearance	Low Melting Solid	[1]
Melting Point	59-64 °C (lit.)	[4] [5]
Molecular Weight	268.91 g/mol	[2] [5]
Monoisotopic Mass	266.86945 Da	[2]

The presence of the amino group allows for hydrogen bonding, which can influence the compound's solubility and interactions with other molecules.[\[1\]](#)

Chemical Properties and Reactivity

The reactivity of **2,4-Dibromo-6-fluoroaniline** is governed by the interplay of its functional groups. The amino group is a powerful activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. This substitution pattern makes the molecule a useful intermediate for further functionalization.

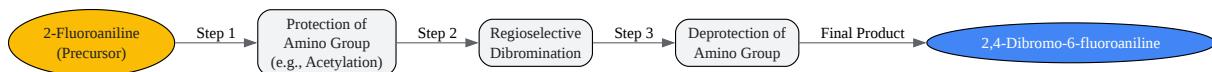
The electron-withdrawing nature of the fluorine and bromine atoms modulates the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring towards electrophilic substitution. The bromine atoms, in particular, serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

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Caption: Key functional groups influencing the reactivity of **2,4-Dibromo-6-fluoroaniline**.

Synthesis Pathway Overview

While specific, detailed synthesis procedures for **2,4-Dibromo-6-fluoroaniline** are proprietary, a general and logical synthetic approach involves the selective halogenation of a suitable aniline precursor. A common strategy for analogous compounds involves the bromination of a fluoroaniline.[6] The regioselectivity of the bromination is a key challenge, often requiring careful control of reaction conditions or the use of protecting groups to direct the incoming electrophiles to the desired positions.



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Caption: Generalized synthetic workflow for **2,4-Dibromo-6-fluoroaniline**.

Role in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of fluorine, in particular, is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[7][8] Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets and can block sites of metabolic degradation.[8]

2,4-Dibromo-6-fluoroaniline serves as a key building block for introducing this specific halogenation pattern into larger, more complex molecules. Its utility lies in its ability to participate in a variety of coupling reactions, allowing for the construction of diverse molecular scaffolds for screening in drug discovery programs. For example, similar fluoroaniline derivatives are crucial intermediates in the synthesis of antiviral agents and kinase inhibitors for cancer therapy.[6][7][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2,4-Dibromo-6-fluoroaniline**.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine ($-\text{NH}_2$) protons. The aromatic region would display two signals, likely a doublet and a triplet or a doublet of doublets, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the adjacent halogen and amino substituents. The amine protons would typically appear as a broad singlet.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ^{13}C NMR spectrum should exhibit six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts of the carbons would be significantly affected by the attached substituents, with carbons bonded to halogens appearing at characteristic downfield shifts.
- IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine, typically appearing as two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region.^[9] C-N stretching and C-H aromatic stretching vibrations would also be present, along with absorptions corresponding to C-Br and C-F bonds in the fingerprint region.
- MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (268.91 g/mol). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (^{79}Br and ^{81}Br), with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.

Safety, Handling, and Storage

As with many halogenated amines, **2,4-Dibromo-6-fluoroaniline** requires careful handling due to its potential toxicity.^[1]

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^{[10][11]}
- Skin Corrosion/Irritation: Causes skin irritation.^{[10][11]}
- Eye Damage/Irritation: Causes serious eye irritation.^{[10][11]}

- Specific Target Organ Toxicity: May cause respiratory irritation.[11]

Recommended Handling Procedures

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[10][12] Ensure that eyewash stations and safety showers are readily accessible.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[10]
 - Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[10]
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

Storage

- Store in a well-ventilated place and keep the container tightly closed.[10]
- Store locked up.[10]
- Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Example Experimental Protocol: N-Acetylation

To illustrate the utility of the amine functional group, the following is a representative protocol for the N-acetylation of an aniline derivative. This reaction is a common step to protect the amino group or to synthesize amide-containing target molecules.

Objective: To synthesize N-(2,4-Dibromo-6-fluorophenyl)acetamide.

Materials:

- **2,4-Dibromo-6-fluoroaniline**
- Acetic anhydride
- Pyridine or another suitable base
- Dichloromethane (DCM) or other appropriate solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Stir plate, round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve **2,4-Dibromo-6-fluoroaniline** (1.0 equivalent) in the chosen solvent (e.g., DCM).
- **Addition of Base:** Add a suitable base such as pyridine (1.2 equivalents) to the solution and stir.
- **Addition of Acetylating Agent:** Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirring solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(2,4-Dibromo-6-fluorophenyl)acetamide.

Conclusion

2,4-Dibromo-6-fluoroaniline is a highly functionalized arene with significant potential as an intermediate in synthetic organic chemistry. Its unique combination of an activated amino group and strategically placed halogens provides a versatile platform for constructing complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents and agrochemicals.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,4-Dibromo-6-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133207#physical-and-chemical-properties-of-2-4-dibromo-6-fluoroaniline>

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